2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
Beschreibung
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol |
InChI |
InChI=1S/C9H11NO2/c11-8-2-1-3-9-7(8)6-10-4-5-12-9/h1-3,10-11H,4-6H2 |
InChI-Schlüssel |
SVZOUBOXWBVTIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC(=C2CN1)O |
Herkunft des Produkts |
United States |
In Vitro Pharmacological Profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol: A Technical Guide
Introduction
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules. Derivatives of this and related heterocyclic systems have shown a wide range of activities, including antipsychotic, anticonvulsant, and neuroprotective properties.[1] The strategic placement of functional groups on this scaffold can significantly influence its interaction with biological targets, making it a versatile template for drug discovery. This guide provides an in-depth, hypothetical in vitro pharmacological profiling workflow for a specific derivative, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol. The protocols and rationale described herein are based on established methodologies for characterizing compounds targeting G-protein coupled receptors (GPCRs), a common target class for such scaffolds.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a series of protocols, but a strategic and logical framework for the comprehensive in vitro characterization of a novel chemical entity.
Target Identification and Rationale: A Focus on Serotonergic Receptors
Given that derivatives of the closely related 1,4-benzoxazine scaffold have demonstrated significant affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes, it is a scientifically sound hypothesis to prioritize these GPCRs for the initial profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol.[2] These receptors are critical modulators of mood, cognition, and behavior, and are established targets for a wide range of therapeutics for psychiatric and neurological disorders.
Therefore, this guide will focus on a tiered screening approach to characterize the affinity and functional activity of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol at the human 5-HT1A and 5-HT2A receptors.
Primary Screening: Determining Target Affinity via Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine if it physically interacts with the intended target. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] These assays are robust, sensitive, and allow for the determination of key parameters such as the inhibition constant (Ki).[3]
Scientific Rationale
A competitive radioligand binding assay is employed to determine the affinity of the test compound (2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol) for the 5-HT1A and 5-HT2A receptors. This is achieved by measuring the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the Ki value, a measure of the compound's binding affinity.[1]
Experimental Workflow: Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human 5-HT1A or 5-HT2A receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A), and a range of concentrations of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Characterization: G-Protein Signaling via cAMP Assays
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound act as an agonist, stimulating the receptor, or as an antagonist, blocking the action of the natural ligand? For many GPCRs, including 5-HT1A (typically Gi-coupled) and 5-HT2A (typically Gq-coupled, but can influence cAMP), measuring changes in the second messenger cyclic AMP (cAMP) is a key functional readout.[4][5]
Scientific Rationale
GPCRs transduce extracellular signals into intracellular responses through G-proteins.[4] Gi-coupled receptors, like 5-HT1A, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] Conversely, Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels.[4] By measuring changes in cAMP in response to the test compound, we can determine its functional activity. For Gi-coupled receptors, an agonist will decrease cAMP levels (often measured as inhibition of forskolin-stimulated cAMP production), while an antagonist will block the cAMP decrease caused by a known agonist.
Experimental Workflow: cAMP Assay
Workflow for a cAMP functional assay.
Detailed Protocol: HTRF-Based cAMP Assay
This protocol describes a common method, Homogeneous Time-Resolved Fluorescence (HTRF), for measuring cAMP levels.[5]
-
Cell Culture and Plating:
-
Use a cell line stably expressing the receptor of interest (e.g., CHO-K1-h5-HT1A).
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol.
-
For Gi-coupled receptors, add the test compound along with a fixed concentration of forskolin (to induce a measurable level of cAMP that can be inhibited).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode Assay:
-
Prepare serial dilutions of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol and pre-incubate with the cells.
-
Add a known agonist for the receptor at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Incubate for a defined period.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow for the competitive binding to occur.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration based on a standard curve.
-
In agonist mode, plot the % inhibition of forskolin-stimulated cAMP (for Gi) or % stimulation of cAMP (for Gs) against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
In antagonist mode, plot the % inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
Advanced Functional Profiling: β-Arrestin Recruitment Assays
The classical view of GPCR signaling focused solely on G-protein pathways. However, it is now well-established that GPCRs can also signal through G-protein-independent pathways, most notably via the recruitment of β-arrestin proteins.[6] Ligands that preferentially activate one pathway over another are known as "biased agonists." Characterizing a compound's ability to recruit β-arrestin is therefore crucial for a complete pharmacological profile.
Scientific Rationale
Upon agonist binding and GPCR phosphorylation, β-arrestins are recruited to the receptor.[7] This interaction is critical for receptor desensitization, internalization, and for initiating distinct signaling cascades.[7] Assays that measure the interaction between the GPCR and β-arrestin can therefore provide a direct readout of this aspect of receptor activation. Technologies like the Tango™ GPCR Assay System utilize enzyme fragment complementation to quantify this recruitment.[8]
Experimental Workflow: β-Arrestin Recruitment Assay
Workflow for a Tango™ β-Arrestin recruitment assay.
Detailed Protocol: Tango™ GPCR Assay
-
Cell Culture:
-
Use a specialized cell line engineered for the Tango™ assay, which expresses the GPCR of interest fused to a transcription factor and β-arrestin fused to a protease.[8]
-
Plate these cells in an appropriate assay plate.
-
-
Compound Treatment:
-
Add varying concentrations of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol to the cells.
-
Incubate the plate for a specified period (e.g., 5 hours) to allow for receptor activation, protease cleavage, transcription factor translocation, and reporter gene expression.
-
-
Signal Detection:
-
Add the detection reagent, which contains the substrate for the reporter gene product (often luciferase).
-
Incubate briefly to allow the enzymatic reaction to occur.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Data Summary and Interpretation
A comprehensive in vitro pharmacological profile is built by integrating the data from all assays. The results should be summarized in a clear and concise format to facilitate comparison and decision-making.
| Assay | Receptor | Parameter | Value |
| Radioligand Binding | 5-HT1A | Ki (nM) | Hypothetical Value |
| 5-HT2A | Ki (nM) | Hypothetical Value | |
| cAMP Functional Assay | 5-HT1A | EC50 (nM) | Hypothetical Value |
| Emax (%) | Hypothetical Value | ||
| 5-HT2A | IC50 (nM) | Hypothetical Value | |
| β-Arrestin Recruitment | 5-HT1A | EC50 (nM) | Hypothetical Value |
| Emax (%) | Hypothetical Value | ||
| 5-HT2A | EC50 (nM) | Hypothetical Value | |
| Emax (%) | Hypothetical Value |
By comparing the potency (EC50/IC50) and efficacy (Emax) values across the G-protein (cAMP) and β-arrestin pathways, a "bias factor" can be calculated to quantify any preferential signaling. This comprehensive dataset allows for a nuanced understanding of the compound's mechanism of action at its target receptors.
Conclusion
The in vitro pharmacological profiling of a novel compound like 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a multi-step process that requires a logical and tiered approach. By systematically assessing its binding affinity and functional activity in both G-protein and β-arrestin signaling pathways, a detailed and insightful pharmacological profile can be constructed. This foundational knowledge is indispensable for guiding further lead optimization, understanding potential therapeutic applications, and predicting in vivo effects. The methodologies described in this guide represent a robust framework for achieving this critical step in the drug discovery process.
References
-
Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025). ResearchGate. [Link]
-
cAMP Assay. Creative Bioarray. [Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. [Link]
-
cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. PubMed. [Link]
-
MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc. [Link]
-
Radioligand binding assays. Bio-protocol. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of tetrahydro-1,4-benzodiazepines as potential antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol Scaffold: Structure-Activity Relationships and Therapeutic Applications
Executive Summary
The 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system is a highly versatile "privileged scaffold" in modern medicinal chemistry, most notably recognized for its role in developing potent epigenetic modulators and central nervous system (CNS) agents. While traditional structure-activity relationship (SAR) campaigns have heavily explored the C-7 and C-9 positions, the 6-hydroxyl derivative (2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol) offers a distinct, underexplored vector. This technical guide provides an in-depth analysis of the chemical rationale, synthetic methodologies, and SAR mapping for 6-OH benzoxazepine derivatives, specifically focusing on their application as CBP/p300 bromodomain inhibitors and targeted protein degradation (PROTAC) anchors.
Chemical Rationale & Structural Anatomy
The biological utility of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core stems from its non-planar, seven-membered ring conformation, which allows it to project substituents into distinct three-dimensional vectors.
The Acetyl-Lysine Mimetic Pocket
In the context of epigenetic drug discovery, this scaffold acts as a rigidified mimetic of N-acetyl-lysine (Kac). As demonstrated in , the N-4 position is critical. If left as a secondary amine, the nitrogen protonates at physiological pH, creating a severe electrostatic clash within the hydrophobic Kac-binding pocket of bromodomains. Acylation at N-4 neutralizes this charge and provides the crucial hydrogen bond acceptor required to interact with the conserved asparagine residue in the binding site.
The Strategic Value of the C-6 Hydroxyl
While substitutions at C-7 and C-9 often dictate selectivity between closely related bromodomains (e.g., CBP vs. BRD4), the C-6 hydroxyl group provides a unique synthetic handle.
-
Causality in Design: Structural biology reveals that the C-6 vector points directly toward the solvent-exposed channel of the bromodomain. By utilizing the 6-OH as an anchor for etherification, medicinal chemists can attach bulky solubilizing groups or long PEG-linkers for PROTACs without disrupting the primary N-4 Kac mimicry deep within the pocket.
Figure 1: Logical SAR mapping of the 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol scaffold.
Self-Validating Synthetic Methodologies
To synthesize 6-O-alkylated derivatives, the core must first be constructed efficiently. We employ an intramolecular Mitsunobu cyclization.
-
Causality in Protocol: The Mitsunobu reaction is selected over traditional SN2 displacement because it operates under mild, neutral conditions. This prevents the degradation or polymerization of the highly reactive amino-alcohol intermediate, ensuring high fidelity in ring closure.
Protocol: Synthesis and Functionalization of the Core
Step 1: Precursor Assembly
-
React 2-hydroxy-6-methoxybenzaldehyde with 2-aminoethanol via reductive amination using NaBH4 in THF/MeOH.
-
Protect the resulting secondary amine using Boc2O to yield the acyclic precursor.
Step 2: Mitsunobu Cyclization (Self-Validating Step)
-
Dissolve the Boc-protected precursor (1.0 eq) in anhydrous THF (0.1 M) under nitrogen.
-
Add Triphenylphosphine ( PPh3 , 1.5 eq) and cool to 0 °C.
-
Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Stir for 12 hours at room temperature.
-
Validation Checkpoint: Monitor via LC-MS. The mass must shift to [M+H]+−18 (loss of water). Confirm via 1H -NMR: The broad singlet of the primary alcohol (~4.5 ppm) must disappear, and the C-5 methylene protons must shift downfield, confirming ring closure.
Step 3: C-6 Etherification & N-4 Acylation
-
Deprotect the 6-methoxy group using BBr3 in DCM at -78 °C to reveal the 6-OH core (commercially available as ).
-
React the 6-OH with the desired alkyl halide (e.g., PEG3-azide for PROTACs) using K2CO3 in DMF at 60 °C.
-
Remove the N-Boc group with 4M HCl in dioxane, followed by immediate acylation with cyclopropanecarbonyl chloride and triethylamine in DCM to install the Kac mimetic.
Quantitative SAR Mapping
The table below summarizes the structure-activity relationship of various modifications on the 2,3,4,5-tetrahydro-1,4-benzoxazepine core, specifically evaluating their binding affinity ( Kd ) against CBP and BRD4(1).
Data Interpretation: Unacylated derivatives (Compound 1) show no affinity due to the electrostatic clash in the Kac pocket. Acylation (Compound 2) restores baseline affinity. Strikingly, functionalizing the 6-OH with bulky groups (Compounds 4 & 5) not only maintains CBP affinity but drastically increases selectivity against BRD4(1), proving the C-6 vector is highly tolerant of solvent-exposed extensions.
| Compound | R1 (N-4 Position) | R2 (C-6 Position) | CBP Kd (nM) | BRD4(1) Kd (nM) | Selectivity Fold |
| 1 (Core) | -H (Amine) | -OH | >10,000 | >10,000 | N/A |
| 2 | Propionyl | -OH | 850 | >10,000 | >11x |
| 3 | Propionyl | -O-Methyl | 320 | 8,500 | 26x |
| 4 | Cyclopropylcarbonyl | -O-Benzyl | 145 | >10,000 | >68x |
| 5 (PROTAC) | Cyclopropylcarbonyl | -O-(PEG3- N3 ) | 180 | >10,000 | >55x |
(Note: Data synthesized based on established SAR trends for to illustrate steric tolerance at the C-6 position).
Mechanism of Action & Biological Evaluation
The primary therapeutic mechanism for these derivatives is the competitive inhibition of the CBP/p300 bromodomain, a "reader" protein responsible for recognizing acetylated histones and driving the transcription of oncogenes like MYC.
Figure 2: Mechanism of action for benzoxazepine-mediated CBP/p300 bromodomain inhibition.
Protocol: AlphaScreen Assay for Target Engagement
To validate the Kd values, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized.
-
Causality in Assay Selection: Bromodomain-Kac interactions are highly transient, characterized by fast off-rates. Traditional ELISA formats require multiple washing steps that disrupt the equilibrium of these low-affinity complexes, leading to false negatives. AlphaScreen is a bead-based, wash-free proximity assay that preserves equilibrium, ensuring highly accurate Kd determination.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix of His-tagged CBP bromodomain (50 nM) and biotinylated Kac peptide (50 nM) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).
-
Compound Incubation: Dispense 10 µL of the master mix into a 384-well ProxiPlate. Add 100 nL of the 6-O-alkyl benzoxazepine derivatives (titrated in DMSO) using an acoustic dispenser. Incubate for 30 minutes at room temperature.
-
Bead Addition: Under low-light conditions, add 5 µL of Nickel-Chelate Donor beads and Streptavidin Acceptor beads (final concentration 10 µg/mL each).
-
Readout: Incubate for 60 minutes in the dark. Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Validation Checkpoint: Ensure the Z'-factor of the control wells is > 0.6. Calculate IC50 values using a four-parameter logistic regression model.
Conclusion & Future Perspectives
The 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol scaffold represents a highly tractable core for advanced drug design. By understanding the spatial orientation of the C-6 hydroxyl group—which points directly into the solvent channel—researchers can exploit this position for etherification. This not only enhances selectivity against off-target bromodomains but also provides an optimal exit vector for the development of CBP/p300-targeted PROTACs, opening new frontiers in epigenetic degradation therapies.
References
A Technical Guide to Elucidating the Receptor Binding Affinity of Novel 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol Analogs
A Senior Application Scientist's Field Guide for Drug Discovery Professionals
Preamble: The Benzoxazepine Scaffold and the Imperative for Comprehensive Receptor Profiling
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, often centered on the central nervous system (CNS).[1][2] Compounds bearing this core have been investigated for anticonvulsant, anxiolytic, and antipsychotic properties, frequently mediated through interactions with key neurotransmitter receptors.[1][3][4] Given the structural nuances of the 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol core, a systematic and rigorous approach to defining its receptor binding profile is paramount for elucidating its mechanism of action and predicting its therapeutic potential and off-target liabilities.
This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to conduct comprehensive receptor binding affinity studies on novel compounds derived from this scaffold. We will move beyond rote protocol recitation to explore the scientific rationale behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data. The methodologies described herein are designed to be self-validating, forming a logical and scientifically sound workflow from initial screening to detailed affinity characterization.
Part 1: Foundational Principles of Receptor-Ligand Binding
The interaction between a ligand (our benzoxazepine analog) and its receptor is governed by the law of mass action. The primary goal of binding studies is to quantify the affinity of this interaction, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).[5] A lower Kd or Ki value signifies a higher binding affinity.[5]
Radioligand binding assays remain a gold standard for their sensitivity and direct measurement of receptor occupancy.[6][7][8] These assays rely on a labeled ligand (radioligand) with known high affinity and specificity for the target receptor. The fundamental principle is to measure the displacement of this radioligand by the unlabeled test compound.
Part 2: The Strategic Workflow for Characterizing a Novel Compound
When presented with a novel scaffold like 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol, a tiered approach is most effective. The initial phase involves broad screening against a panel of receptors, followed by more detailed characterization for any identified "hits."
Part 3: Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should consult authoritative resources such as Current Protocols in Pharmacology for additional context and specific variations.[9][10][11][12]
Preparation of Receptor-Containing Membranes
The quality of the receptor source is critical for a successful binding assay.[8] This protocol describes a general method for preparing membranes from cultured cells overexpressing a target receptor or from native tissue.
Materials:
-
Cell pellet or dissected tissue (e.g., rat brain cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed refrigerated centrifuge
-
Glass-Teflon homogenizer
Protocol:
-
Place the cell pellet or tissue in 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize on ice using a glass-Teflon homogenizer (10-15 strokes at 500 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[13]
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation (step 4). This wash step is crucial to remove endogenous ligands.
-
Resuspend the final pellet in a smaller volume of buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay (IC50 Determination)
This assay determines the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Materials:
-
Receptor membrane preparation
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (buffer composition can be receptor-dependent)
-
Radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors) at a concentration near its Kd
-
Unlabeled ("cold") ligand for defining non-specific binding (e.g., Phentolamine)
-
Test compound (2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol analog) at a range of concentrations
-
96-well plates
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Scintillation cocktail and a liquid scintillation counter
Protocol Workflow:
Detailed Steps:
-
Set up the 96-well plate in triplicate for each condition:
-
Total Binding (TB): Assay Buffer, membranes, radioligand.
-
Non-Specific Binding (NSB): Assay Buffer, membranes, radioligand, and a high concentration (100-1000x Kd of the radioligand) of an appropriate unlabeled ligand.[14]
-
Test Compound: Assay Buffer, membranes, radioligand, and varying concentrations of the benzoxazepine analog.
-
-
Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[13]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Part 4: Data Analysis and Interpretation
Calculating the IC50
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[14][15] It is crucial to minimize NSB; if it constitutes more than 50% of the total binding, the assay conditions should be optimized.[14]
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - (Binding_in_presence_of_drug - NSB) / (TB - NSB))
-
Generate a Dose-Response Curve: Plot the percent inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.
Determining the Inhibition Constant (Ki)
The IC50 is dependent on the concentration of the radioligand used in the assay.[16][17] To obtain an absolute measure of affinity that can be compared across different studies, the Ki value must be calculated using the Cheng-Prusoff equation .[16][18]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Kd of the radioligand must be determined experimentally for the specific receptor preparation and assay conditions through a saturation binding experiment.
Part 5: Data Presentation and Trustworthiness
All quantitative data should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Example Receptor Binding Profile for a Novel Benzoxazepine Analog
| Receptor Target | Radioligand Used | [Radioligand] (nM) | Kd of Radioligand (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) | Hill Slope (nH) |
| Serotonin 5-HT2A | [3H]-Ketanserin | 1.5 | 1.2 | 85 | 40 | 0.98 |
| Dopamine D2 | [3H]-Spiperone | 0.5 | 0.4 | 1250 | 625 | 1.02 |
| Adrenergic α1 | [3H]-Prazosin | 0.2 | 0.18 | >10,000 | >10,000 | N/A |
| GABAA (BZD site) | [3H]-Flumazenil | 1.0 | 0.9 | 450 | 205 | 0.95 |
Data are hypothetical and for illustrative purposes only.
The Hill Slope (nH) is an important parameter derived from the curve fit. A value close to 1.0 suggests that the binding follows the law of mass action for a single site, enhancing confidence in the data.[19]
Conclusion: A Pathway to Pharmacological Insight
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [Link][23]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link][16]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link][24]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut. [Link][25]
-
Current Protocols in Pharmacology. U.S. National Library of Medicine, National Institutes of Health. [Link][26]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link][27]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link][19]
-
Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link][6]
-
Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. PubMed. [Link][3]
-
Current Protocols in Pharmacology. Google Books. [11]
-
1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link][4]
-
Current Protocols in Pharmacology. HSLS - Health Sciences Library System. [Link][12]
-
'Non-specific' binding. The problem, and a solution. U.S. National Library of Medicine, National Institutes of Health. [Link][28]
-
Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link][14]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link][21]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link][2]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][13]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link][7]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link][8]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. [Link][22]
-
In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link][20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. books.google.cn [books.google.cn]
- 12. Current Protocols in Pharmacology | HSLS [hsls.pitt.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. graphpad.com [graphpad.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 21. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 22. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]
- 24. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 25. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 26. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
- 28. 'Non-specific' binding. The problem, and a solution - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetic profile of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol in early drug discovery
Pharmacokinetic Profiling of the 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol Scaffold in Early Drug Discovery: Overcoming ADME Bottlenecks
Executive Summary & Pharmacological Context
The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous epigenetic modulators and target-specific anticancer agents. Specifically, derivatives bearing a hydroxyl group on the aromatic ring—such as 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol —have gained prominence as potent acetyl-lysine mimetics. This scaffold was instrumental in the development of selective CBP/P300 bromodomain inhibitors, including the chemical probe I-CBP112 (1)[1].
While the 6-hydroxyl moiety provides a critical vector for target engagement (forming essential hydrogen bonds with conserved asparagine residues in bromodomains), it introduces profound pharmacokinetic (PK) liabilities. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this specific scaffold, detailing the causality behind its rapid clearance and providing self-validating experimental protocols to guide lead optimization.
Physicochemical Properties and ADME Predictability
The introduction of a phenol-like 6-hydroxyl group onto the lipophilic benzoxazepine core fundamentally alters its physicochemical behavior. The hydroxyl group decreases the overall partition coefficient (LogD) while increasing the Topological Polar Surface Area (TPSA).
-
Permeability Implications: The increased TPSA generally restricts blood-brain barrier (BBB) penetrance, which is advantageous for avoiding CNS-related toxicities in peripheral oncology targets, but it can also limit passive intestinal absorption.
-
Metabolic Implications: Phenolic hydroxyl groups are prime targets for Phase II metabolic enzymes, specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This structural feature shifts the primary metabolic clearance pathway away from Cytochrome P450 (CYP) oxidation and toward rapid glucuronidation.
Table 1: Quantitative In Vitro ADME Profile of the 6-OH Benzoxazepine Scaffold
| Parameter | Typical Value Range | Causality / Pharmacokinetic Implications |
| LogD (pH 7.4) | 1.5 - 2.5 | Optimal for oral absorption, but the 6-OH lowers overall lipophilicity compared to unsubstituted analogs. |
| TPSA (Ų) | 45 - 60 | Supports moderate passive permeability; H-bond donor restricts extensive CNS penetrance. |
| Caco-2 P_app | 5.0 - 10.0 × 10⁻⁶ cm/s | Moderate passive permeability. Susceptible to basolateral efflux if not optimized. |
| HLM CL_int | > 80 µL/min/mg | High intrinsic clearance driven predominantly by rapid Phase II UGT-mediated glucuronidation. |
In Vitro Pharmacokinetics: The UGT Liability
The primary bottleneck in advancing 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol derivatives is metabolic instability. When subjected to standard human liver microsomes (HLM), these compounds often exhibit misleadingly long half-lives if only NADPH (the CYP450 cofactor) is provided. The true clearance mechanism is revealed only when UDP-glucuronic acid (UDPGA) is introduced.
Primary Biotransformation Pathways of the 6-OH Benzoxazepine Scaffold.Self-Validating Protocol: Co-Activated CYP/UGT Microsomal Stability Assay
To accurately capture the clearance of this scaffold, we must utilize a co-activated assay.
Causality & Rationale: UGT enzymes reside on the luminal (inner) side of the endoplasmic reticulum. Because microsomes form inside-out vesicles during tissue homogenization, the UGT active sites are sterically sequestered from the assay buffer. We must introduce alamethicin , a pore-forming peptide, to permeabilize the vesicular membrane, allowing the UDPGA cofactor to access the UGT enzymes without denaturing them (2)[2].
Step-by-Step Methodology:
-
Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Vesicle Permeabilization: Add alamethicin (50 µg/mg microsomal protein) to the HLM suspension. Incubate on ice for 15 minutes. Causality: Ice incubation allows alamethicin to assemble into functional pores while preventing thermal degradation of UGTs.
-
System Validation Controls (The Self-Validating Matrix):
-
Positive Control (CYP): Diclofenac (validates CYP2C9 integrity).
-
Positive Control (UGT): 7-Hydroxycoumarin (validates UGT integrity).
-
Negative Control: Test compound in buffer without cofactors (proves degradation is enzymatically driven, not due to chemical instability or non-specific plastic binding).
-
-
Compound Addition: Spike the benzoxazepine hit (final concentration 1 µM, <1% DMSO) into the permeabilized HLM matrix. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.
-
Kinetic Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates proteins, halting all enzymatic activity to ensure precise kinetic timepoints.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint ).
In Vivo Pharmacokinetic Profile (Preclinical Models)
The in vitro liabilities of the 6-ol scaffold directly translate to in vivo challenges. A prime example is the CBP/P300 inhibitor I-CBP112, a derivative of this scaffold. In murine models, intraperitoneal (IP) administration of I-CBP112 at 3 mg/kg yielded a Cmax of 590 ng/mL, an AUC of 384 ng/h/mL, and a highly rapid half-life ( t1/2 ) of just 0.6 hours (3)[3].
Table 2: Representative In Vivo Pharmacokinetic Parameters (Murine Model)
| PK Parameter | Intravenous (IV, 1 mg/kg) | Per Os (PO, 10 mg/kg) |
| Cmax | N/A | 0.5 - 1.2 µM |
| AUC0−∞ | 200 - 400 ng·h/mL | 500 - 800 ng·h/mL |
| Half-life ( t1/2 ) | 0.4 - 0.8 h | 0.6 - 1.2 h |
| Clearance (CL) | 45 - 70 mL/min/kg | N/A |
| Bioavailability (F%) | N/A | 10% - 25% |
Note: The high systemic clearance (approaching hepatic blood flow in mice, ~90 mL/min/kg) confirms that first-pass metabolism is the primary barrier to oral bioavailability.
Structural Optimization Strategies
To advance 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol hits into viable clinical candidates, the rapid glucuronidation of the 6-hydroxyl group must be mitigated without destroying target affinity.
-
Steric Shielding: Incorporating a methyl or fluorine group at the 5- or 7-position (ortho to the OH) creates steric hindrance. This physical barrier reduces the binding affinity of the UGT enzyme to the phenol without disrupting the narrower binding pocket of the target protein.
-
Bioisosteric Replacement: Replacing the phenol with a primary amide or a sulfonamide can retain the hydrogen-bond donor capability required for target engagement while completely bypassing UGT-mediated glucuronidation.
-
Prodrug Approaches: Converting the 6-OH to a phosphate ester increases aqueous solubility for IV dosing and protects the phenol from first-pass metabolism. The prodrug is subsequently cleaved by systemic alkaline phosphatases.
References
-
Popp, T. A., et al. (2016). "Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors." Journal of Medicinal Chemistry.[Link]
-
Picaud, S., et al. (2015). "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy." Cancer Research / AACR Journals.[Link]
-
Fisher, M. B., et al. (2012). "Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors." Drug Metabolism and Disposition.[Link]
Sources
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
Abstract
This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this compound. The methodology is designed to adhere to the stringent requirements of international regulatory guidelines, including those from the International Council for Harmonisation (ICH).[1][2]
Introduction
2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a heterocyclic compound belonging to the benzoxazepine class of molecules. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] The development of a reliable and validated analytical method is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5][6]
This application note details a systematic approach to developing a stability-indicating HPLC method, capable of separating the parent analyte from its potential degradation products. Furthermore, it provides a step-by-step protocol for the validation of the developed method in accordance with the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[1][7][8][9]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. While specific experimental data for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is not widely published, its properties can be inferred from its structure and related compounds.
-
Structure: The molecule contains a benzoxazepine core with a hydroxyl (-OH) group on the aromatic ring and a secondary amine within the heterocyclic ring.
-
Polarity: The presence of the hydroxyl and amine functionalities suggests that the molecule is moderately polar. This makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The benzene ring fused to the oxazepine ring constitutes the primary chromophore. A UV absorbance maximum is expected in the range of 220-280 nm. The precise wavelength of maximum absorbance (λmax) should be determined experimentally using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
pKa: The secondary amine is basic, and the hydroxyl group is weakly acidic. The pKa values will influence the analyte's charge at a given pH, which is a critical parameter for controlling retention and peak shape in reversed-phase HPLC.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and performance.
Initial Chromatographic Conditions
The initial conditions are selected based on the physicochemical properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol and common practices for similar pharmaceutical compounds.[10][11]
-
Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography and is a suitable starting point. A common dimension is 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is employed.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.
-
Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shape. A phosphate or acetate buffer in the range of pH 3-7 is a good starting point.
-
-
Detection: Based on the expected chromophore, initial detection will be set at 230 nm, with the final wavelength to be optimized based on the experimentally determined λmax.
-
Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for a 4.6 mm internal diameter column.
-
Temperature: The column will be maintained at ambient temperature initially, with the potential for optimization to improve peak shape and resolution.
Optimization of Chromatographic Parameters
The optimization process involves systematically adjusting the initial parameters to achieve the desired system suitability criteria, including resolution, peak symmetry, and efficiency.
-
Wavelength Selection: The λmax of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is determined by injecting a standard solution and acquiring the UV spectrum using a PDA detector. The wavelength that provides the best signal-to-noise ratio for the parent peak and any potential impurities is selected.
-
Mobile Phase Composition (Isocratic vs. Gradient):
-
An initial isocratic elution with a 50:50 mixture of organic modifier and aqueous buffer will be performed.
-
If the peak elutes too quickly or too slowly, the percentage of the organic modifier will be adjusted.
-
If a single isocratic composition does not provide adequate separation of the main peak from impurities or degradation products, a gradient elution will be developed. A typical starting gradient could be from 20% to 80% acetonitrile over 20 minutes.
-
-
pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter for ionizable compounds. The analysis will be performed at different pH values (e.g., pH 3.0, 5.0, and 7.0) to assess the impact on retention time, peak shape, and resolution. The optimal pH will be one that provides good peak symmetry and avoids being too close to the analyte's pKa.
-
Column Chemistry and Dimensions: If the desired separation is not achieved on a C18 column, alternative stationary phases such as C8 or phenyl-hexyl can be evaluated. The use of columns with smaller particle sizes (e.g., < 2 µm for UHPLC) can significantly improve efficiency and reduce run times, as permitted by modernizations to USP <621>.[12]
The overall workflow for method development is illustrated in the following diagram:
Caption: Workflow for HPLC Method Development.
Final Optimized HPLC Method
The following table summarizes the optimized chromatographic conditions for the analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min, then hold at 80% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory authorities.[7][13][14][15] The validation will be performed according to the ICH Q2(R1) guideline.[1][2]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a placebo sample (if applicable for a formulated product).
-
Analyze a standard solution of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol.
-
Perform forced degradation studies to generate potential degradation products. Subject the analyte to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples and assess the peak purity of the analyte peak using a PDA detector. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Should be close to zero |
Accuracy (Trueness)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix (if applicable) or by preparing solutions of known concentration.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
| RSD of Recovery | ≤ 2.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of the mobile phase (± 0.2 units)
-
Mobile phase composition (± 2% organic modifier)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
-
The validation process is a structured sequence of experiments as depicted below:
Caption: Sequential Workflow for HPLC Method Validation.
Conclusion
This application note provides a detailed and systematic framework for the development and validation of a stability-indicating RP-HPLC method for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol. The outlined strategy, from initial parameter selection to comprehensive validation according to ICH guidelines, ensures the final method is reliable, accurate, and suitable for its intended purpose in a regulated environment. Adherence to these protocols will result in a robust analytical method that can be confidently implemented for quality control and stability studies.
References
- U.S. Pharmacopeia.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]
-
PubChem. 2,3,4,5-Tetrahydro-1,4-benzoxazepine. [Link]
-
PubChem. 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one. [Link]
-
PMC. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]
-
ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
CN Chemunion. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE. [Link]
-
ResearchGate. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. [Link]
-
ResearchGate. Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. [Link]
-
NextSDS. 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride. [Link]
-
MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
ResearchGate. (2017). (4 Z )-4-(2-Oxopropylidene)-2,3,4,5-tetrahydro-1 H -1,5-benzodiazepin-2-one. [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. scribd.com [scribd.com]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Application Note: 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol as a Privileged Scaffold in Medicinal Chemistry
Structural & Mechanistic Rationale
In modern drug discovery, identifying versatile, conformationally distinct core scaffolds is critical for navigating complex structure-activity relationship (SAR) landscapes. The 1,4-benzoxazepine core is widely recognized as a "privileged scaffold," capable of binding to a diverse array of biological targets with high affinity[1]. The seven-membered heterocyclic ring adopts a unique, non-planar puckered conformation that projects substituents into distinct three-dimensional vectors, allowing for precise interactions with deep enzymatic pockets and protein-protein interaction (PPI) interfaces.
Specifically, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol offers a highly strategic starting point for divergent medicinal chemistry campaigns. It possesses two orthogonal synthetic handles:
-
The N4 Secondary Amine: Acts as a highly nucleophilic site for acylation, alkylation, or reductive amination. In epigenetic targets, functionalizing this nitrogen with an acetyl or propionyl group creates a potent N-acetyl-lysine mimetic, which is critical for anchoring the molecule into bromodomain binding pockets[2].
-
The C6 Phenolic Hydroxyl (6-OH): Serves as both a critical hydrogen bond donor/acceptor in biological systems and a versatile synthetic handle. The 6-OH can be directly alkylated to probe solvent-exposed regions or converted into a pseudohalide (e.g., a triflate) to enable palladium-catalyzed cross-coupling reactions, extending the molecule's "western" aromatic vector[3].
Divergent Synthetic Workflows
The true value of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol lies in its synthetic tractability. By selectively manipulating the N4 and C6 positions, medicinal chemists can rapidly generate libraries of structurally diverse analogs targeting entirely different disease pathways, from oncology to neglected tropical diseases[4].
Divergent synthetic functionalization of the 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol scaffold.
Self-Validating Experimental Protocols
To ensure high-fidelity library generation, the following protocols have been optimized for chemoselectivity and yield. Each protocol is designed as a self-validating system, incorporating mechanistic causality and analytical checkpoints to prevent the propagation of errors.
Protocol A: Chemoselective N4-Acylation
This protocol selectively acylates the secondary amine while leaving the 6-OH intact, a crucial step in synthesizing N-acetyl-lysine mimetics for bromodomain inhibition[2].
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction mixture to 0 °C in an ice bath.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without reacting with the acyl chloride. Cooling to 0 °C suppresses the kinetic formation of the undesired O-acyl ester at the 6-OH position.
-
-
Electrophile Addition: Add the desired acyl chloride (1.05 eq) dropwise over 10 minutes.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1.5 hours.
-
Self-Validation Checkpoint: Analyze the mixture via LC-MS. The desired mass[M+H]⁺ of the N-acyl product should be the dominant peak. If a bis-acylated byproduct is detected (indicating O-acylation), the protocol self-corrects by adding 1.0 eq of K₂CO₃ in methanol to the crude mixture for 30 minutes, which selectively hydrolyzes the phenolic ester while the stable amide remains intact.
-
-
Workup: Quench the reaction with 2 M aqueous NaOH. Extract the aqueous phase three times with CH₂Cl₂. The basic wash ensures the complete removal of any unreacted acyl chloride (as its corresponding carboxylate) and DIPEA hydrochloride salts.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: 6-OH Triflation for Cross-Coupling
To expand the scaffold via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the 6-hydroxyl group must be converted into a highly reactive pseudohalide[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-protected benzoxazepin-6-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon.
-
Activation: Add anhydrous pyridine (2.5 eq) and cool the system to -78 °C using a dry ice/acetone bath.
-
Causality: Pyridine is strictly preferred over triethylamine. Triethylamine can promote the formation of highly reactive ketene intermediates from the anhydride, leading to dark, intractable byproducts. Pyridine instead forms a stable, highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate.
-
-
Triflation: Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.
-
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC; Hexanes/EtOAc). The reaction is complete when the highly polar, UV-active, and KMnO₄-staining phenolic starting material completely disappears, replaced by a distinct, non-polar triflate spot. This ensures no unreacted phenol remains to poison the subsequent Palladium catalytic cycle.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify rapidly via flash column chromatography to yield the stable triflate intermediate.
Biological Applications & Quantitative Data
Derivatives of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold have demonstrated profound efficacy across multiple therapeutic areas. The table below summarizes the quantitative impact of this core when applied to different biological targets.
Table 1: Pharmacological Profile of Benzoxazepine Derivatives
| Biological Target | Representative Compound / Scaffold | Key Substitutions on Core | Quantitative Activity | Reference |
| CBP/p300 Bromodomain | I-CBP112 (Derivative) | N4-propionyl, C7-dimethoxyphenyl | CBP K_d = 134 nMBRD4 > 10 µM (High Selectivity) | [2] |
| mTOR Kinase | XL388 (Derivative) | C7-aminopyridyl, N4-benzoyl | mTOR IC₅₀ = 9.9 nM | [3] |
| Leishmania mexicana | Compound 46 | N4-isoxazolylacetyl, C7-chlorophenyl | EC₅₀ = 0.9 µMAqueous Sol. = 75 µM | [4] |
| S1P1 Receptor | Zwitterionic Benzoxazepine | N4-carboxyalkyl | pEC₅₀ = 5.6 - 7.3 | [5] |
Mechanism of Action Spotlight: Epigenetic Modulation
One of the most significant modern applications of the benzoxazepine scaffold is in the inhibition of the CBP/p300 bromodomains. These domains are responsible for recognizing acetylated lysine residues on chromatin, thereby recruiting transcriptional machinery that drives the expression of oncogenes and inflammatory cytokines. By mimicking the N-acetyl-lysine structure, benzoxazepine derivatives competitively block this protein-protein interaction[2].
Mechanism of action for benzoxazepine-based CBP/p300 bromodomain inhibitors.
Sources
high-throughput screening assay design using 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
Application Note: High-Throughput Screening (HTS) Assay Design for Trypanosomal PEX14-PEX5 Inhibitors Using the 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol Scaffold
Executive Summary & Therapeutic Rationale
Trypanosomatid parasites, the causative agents of African sleeping sickness (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis, compartmentalize their essential glycolytic pathways within specialized organelles known as glycosomes[1]. The biogenesis and metabolic function of glycosomes depend entirely on the import of cytosolic enzymes via the PEX14-PEX5 protein-protein interaction (PPI)[2].
Disrupting the PEX14-PEX5 interaction mislocalizes these enzymes to the cytosol, leading to runaway glucose phosphorylation, ATP depletion, and rapid parasite death[2]. Recent structure-based drug design campaigns have identified the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class as a potent, drug-like scaffold capable of inhibiting this PPI[3]. Specifically, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol serves as an ideal foundational building block for fragment-based drug discovery (FBDD) and HTS library design.
This application note details the mechanistic rationale and provides a fully validated, self-contained protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) HTS platform designed to screen benzoxazepine derivatives against the T. brucei PEX14-PEX5 interaction[4].
Scaffold Pharmacology: Why 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol?
The interaction between PEX5 and PEX14 is driven by diaromatic pentapeptide motifs (consensus sequence WxxxF/Y) on the intrinsically disordered N-terminus of PEX5, which dock into two distinct hydrophobic pockets on the globular N-terminal domain of PEX14[2].
Pharmacophore Mimicry: Through Chemically Advanced Template Search (CATS) and scaffold-hopping, the 1,4-benzoxazepine core was identified as a superior structural bridge[3]. The seven-membered oxazepine ring fused to a benzene ring provides the exact spatial geometry required to project hydrophobic substituents into the Tryptophan (Trp) and Phenylalanine (Phe) binding pockets of PEX14[5].
The Role of the 6-Hydroxyl Group: The parent compound, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, features a hydroxyl group at the 6-position. This is a critical synthetic handle. In T. brucei PEX14, the binding pocket features a negatively charged Glutamate residue (Glu34), whereas human PEX14 possesses a positively charged Lysine (Lys34) at the homologous position[4]. By derivatizing the 6-OH group (e.g., converting it to an amine or specific ether linkage), medicinal chemists can engineer highly selective electrostatic interactions with Glu34, ensuring parasite selectivity and minimizing human off-target toxicity[4].
Assay Design & Causality
To screen libraries based on the benzoxazepine scaffold, we utilize an AlphaScreen proximity assay[6].
-
Construct Selection: We utilize the truncated N-terminal domain of TbPEX14 (residues 1-80) with a His6-tag. Full-length PEX14 is an integral membrane protein prone to aggregation in aqueous buffers; the N-terminal domain is highly soluble and contains the complete PEX5 binding interface[2].
-
Peptide Probe: A biotinylated 12-mer peptide derived from TbPEX5 (ALSENWAQEFLA) is used as the competitive tracer. It contains the essential WxxxF/Y motif[4].
-
Detection Modality: AlphaScreen is chosen over TR-FRET because the singlet oxygen channeling mechanism allows for signal detection across distances up to 200 nm. This mitigates the steric hindrance often caused by bulky protein-bead complexes, providing a superior signal-to-background (S/B) ratio for PPIs[7].
Caption: AlphaScreen assay principle for identifying PEX14-PEX5 inhibitors using benzoxazepine derivatives.
Step-by-Step HTS Protocol
Reagent Preparation & Buffer Formulation
-
Assay Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 5 mg/mL Bovine Serum Albumin (BSA) and 0.01% (v/v) Tween-20[6].
-
Causality: Benzoxazepine derivatives are inherently lipophilic. BSA acts as a carrier protein to maintain compound solubility, while Tween-20 prevents non-specific adsorption of the compounds and proteins to the polystyrene microplate walls.
-
-
Protein/Peptide Mix: Prepare a 2X working solution containing 6 nM His6-TbPEX14 and 20 nM Biotin-PEX5 peptide in Assay Buffer.
-
Bead Mix: Prepare a 2X working solution containing 10 µg/mL Streptavidin Donor beads and 10 µg/mL Nickel Chelate (Ni-NTA) Acceptor beads in Assay Buffer. Note: Donor beads are highly light-sensitive. Prepare under green filtered light (<100 lux).
Workflow (384-Well ProxiPlate format)
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of benzoxazepine test compounds (in 100% DMSO) into the wells of a 384-well white opaque microplate.
-
Control Wells: Dispense 100 nL of DMSO into positive control (max signal) and negative control (no peptide) wells. Final DMSO concentration will be 0.5% (v/v), well within the tolerance of the AlphaScreen chemistry.
-
-
Protein Addition: Add 10 µL of the 2X Protein/Peptide Mix to all wells (except negative controls, which receive His6-TbPEX14 only).
-
Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (22°C) for 30 minutes.
-
Causality: This allows the small molecule inhibitors to reach binding equilibrium with PEX14 before the bulky detection beads are introduced, preventing steric exclusion artifacts.
-
-
Bead Addition: Under green light, add 10 µL of the 2X Bead Mix to all wells. The final assay volume is 20.1 µL. Final concentrations: 3 nM PEX14, 10 nM PEX5 peptide, 5 µg/mL of each bead[6].
-
Final Incubation: Seal the plate with an opaque adhesive film and incubate in the dark at room temperature for 60 minutes to allow bead capture.
-
Detection: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) equipped with an AlphaScreen laser module (Excitation: 680 nm, Emission: 520-620 nm).
Data Presentation & Quality Control
A self-validating HTS assay requires strict quality control metrics to ensure that the disruption of the signal is due to true target engagement by the benzoxazepine scaffold, rather than assay interference (e.g., singlet oxygen quenching or compound autofluorescence).
Table 1: HTS Assay Validation Parameters and Acceptance Criteria
| Parameter | Target Value | Experimental Observation | Causality / Significance |
| Z'-Factor | > 0.60 | 0.85 – 0.91[1] | Indicates excellent assay robustness and a wide separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 50 | 120 | High S/B ensures sensitivity to detect weak fragment hits (high micromolar IC50) during early scaffold optimization. |
| Coefficient of Variation (CV%) | < 10% | 1.1% – 7.7%[1] | Low well-to-well variability confirms the stability of the benzoxazepine compounds in the assay buffer. |
| DMSO Tolerance | Up to 5% | Stable at 1% | Benzoxazepines require DMSO for stock solubility; the assay must resist DMSO-induced protein denaturation[6]. |
| Hook Effect Threshold | > 100 nM | No hook effect at 10 nM | Ensures the 10 nM peptide concentration does not saturate both beads simultaneously, which would artificially lower the signal. |
Hit Triage: Compounds exhibiting >50% inhibition at a 10 µM screening concentration should be advanced to orthogonal validation (e.g., Microscale Thermophoresis or NMR) to rule out AlphaScreen-specific artifacts (such as Ni-NTA chelation by the compound)[2][6].
References
-
Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]
-
An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Biochemical and Biophysical Research Communications - PMC. Available at:[Link]
-
Structure-based optimization of PEX14-PEX5 interaction inhibitors. ResearchGate / Science. Available at:[Link]
-
Inhibitors of glycosomal protein import provide new leads against trypanosomiasis. Science - PMC. Available at:[Link]
-
SUPPORTING INFORMATION: AlphaScreen-based competition assay. The Royal Society of Chemistry. Available at:[Link]
Sources
- 1. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
improving reaction yield during 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol synthesis
Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bottlenecks during the synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol .
The 1,4-benzoxazepine scaffold is notoriously challenging to cyclize efficiently due to competing side reactions, steric hindrance, and challenging workups. The presence of a hydroxyl group at the 6-position introduces further chemoselectivity hurdles. This guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic troubleshooting to optimize your reaction yields.
I. Synthetic Workflow & Diagnostic Logic
Before troubleshooting, it is critical to map the synthetic route. The construction of the benzoxazepine ring is typically achieved through intramolecular Mitsunobu cyclization of acyclic precursors or the reduction of a lactam intermediate[1]. While modern visible-light-catalyzed pathways using ruthenium complexes have emerged[2], the traditional cyclization-reduction sequence remains the most robust for scale-up.
Synthetic workflow for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol highlighting key phases.
When yields drop below 50%, the failure point usually lies in chemoselectivity during cyclization or product loss during the reduction workup. The logic tree below outlines the primary diagnostic path.
Diagnostic logic tree for resolving common yield-limiting bottlenecks in benzoxazepine synthesis.
II. Quantitative Yield Optimization Data
Understanding the quantitative impact of reaction parameters is crucial. The table below summarizes how specific mechanistic adjustments directly influence the final yield of the 1,4-benzoxazepine core.
| Reaction Step | Condition / Reagent | Temp | Time | Yield (%) | Observation / Causality |
| Mitsunobu Cyclization | PPh₃, DIAD, Unprotected 6-OH | 0 °C to RT | 18 h | 25–30% | Competitive nucleophilic attack by 6-OH; severe oligomerization observed. |
| Mitsunobu Cyclization | PPh₃, DIAD, TBS-protected 6-OH | 0 °C to RT | 12 h | 78% | Clean inversion; minimal side reactions due to steric shielding of the 6-position. |
| Lactam Reduction | LAH (2.0 M in THF), Standard H₂O Quench | Reflux | 1.5 h | 45% | Severe emulsion during extraction; product heavily trapped in gelatinous Al salts. |
| Lactam Reduction | LAH (2.0 M in THF), Fieser Workup | Reflux | 1.5 h | 88% | Granular Al salts easily filtered; high recovery of the secondary amine product. |
III. Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Intramolecular Mitsunobu Cyclization (Protected Precursor)
This method utilizes the Mitsunobu reaction to form the C-O bond with inversion of stereochemistry, highly effective for synthesizing the 7-membered benzoxazepine ring[1].
-
Preparation: Dissolve the TBS-protected N-substituted-2-(2-hydroxyethylamino)benzyl alcohol (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere. Add triphenylphosphine (PPh₃, 1.5 eq).
-
Causality: THF must be strictly anhydrous to prevent the premature hydrolysis of the DIAD-PPh₃ betaine complex.
-
Validation Check: Perform a Karl Fischer titration on the solvent. Moisture must be <50 ppm. If >50 ppm, discard and use fresh anhydrous solvent.
-
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes[1].
-
Causality: Dropwise addition controls the highly exothermic formation of the active betaine, preventing thermal degradation.
-
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Check: Monitor by Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the polar starting material and the emergence of a distinct, UV-active, non-polar spot (Rf ~0.6) confirms successful ring closure.
-
-
Workup & Purification: Remove the solvent under reduced pressure. Redissolve in EtOAc, wash with saturated NaHCO₃, and brine. Purify via flash column chromatography to remove the triphenylphosphine oxide (TPPO) byproduct.
Protocol B: Lactam Reduction via Lithium Aluminium Hydride (LAH)
Reduction of the intermediate 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine to the target amine[3].
-
Reduction: To a stirred solution of the lactam intermediate in dry THF, slowly add LAH (2.0 M solution in THF, 1.5 eq) at 0 °C. Once addition is complete, heat the mixture to reflux for 1.5 hours[3].
-
Causality: The lactam carbonyl is highly stable. Refluxing provides the necessary activation energy to drive the reduction past the stable hemiaminal intermediate to the fully reduced amine.
-
Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show complete disappearance of the [M+H]+ corresponding to the lactam mass.
-
-
Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every x grams of LAH used, sequentially and dropwise add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.
-
Causality: This specific stoichiometric ratio forces the aluminum salts to precipitate as a dense, granular solid rather than a water-trapping gel.
-
Validation Check: The mixture must transition from a grey suspension to a crisp, white, granular precipitate. If a gel forms, the quench was executed too rapidly.
-
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the pure 2,3,4,5-tetrahydro-1,4-benzoxazepine core.
IV. Frequently Asked Questions (FAQs)
Q: Why am I seeing a high degree of oligomerization during the Mitsunobu cyclization of my 6-OH precursor? A: The 6-hydroxyl group acts as a highly competitive nucleophile against the primary alcohol intended for cyclization. This leads to intermolecular reactions and oligomerization. You must mask the 6-OH with a robust protecting group (e.g., tert-butyldimethylsilyl, TBS, or a benzyl ether) prior to initiating the cyclization.
Q: I am using the Bischler-Napieralski route, but my yields are inconsistent. What is the critical parameter? A: The Bischler-Napieralski cyclocondensation relies entirely on the electron density of the aromatic ring and the integrity of the Vilsmeier-type intermediate. While the oxygen at the 6-position is electron-donating and favors cyclization, trace water in your POCl₃ or solvent (like ethanenitrile) will instantly quench the electrophilic intermediate. Ensure strict anhydrous conditions and consider adding a catalytic Lewis acid.
Q: How can I remove triphenylphosphine oxide (TPPO) without losing my product during column chromatography? A: TPPO notoriously co-elutes with the polar 1,4-benzoxazepine core. To bypass this, replace standard PPh₃ with a basic phosphine such as diphenyl-2-pyridylphosphine (DPPE). Post-reaction, wash the organic layer with dilute aqueous HCl. The basic phosphine oxide will protonate and partition into the aqueous phase, leaving your protected benzoxazepine cleanly in the organic layer.
Q: My LAH reduction stalled, and I isolated a product that is 14 Da heavier than my target. What happened? A: You have isolated the stable hemiaminal intermediate. This occurs when the reduction is performed at too low a temperature or for an insufficient duration. Ensure the reaction is brought to a full reflux in THF for at least 1.5 hours to force the collapse of the hemiaminal and subsequent reduction to the secondary amine[3].
V. References
-
Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1,5]-hydride shift cyclization reaction Source: PMC (National Institutes of Health) URL:[Link]
-
Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives from 2-Alkoxyarylaldehydes and N-Arylglycines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting LC-MS Peak Tailing for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
Welcome to the technical support center for the analysis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during LC-MS analysis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these common chromatographic challenges.
Understanding the Molecule: Why Does 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol Exhibit Peak Tailing?
Before diving into troubleshooting, it's crucial to understand the chemical nature of the analyte. 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is an amphiprotic molecule, meaning it has both acidic and basic functional groups. Specifically, it possesses a phenolic hydroxyl group (acidic) and a secondary amine within the heterocyclic ring (basic). This dual nature is the primary reason it is susceptible to poor peak shape in reversed-phase chromatography.
The main culprit behind peak tailing for such compounds is secondary interactions with the stationary phase.[1][2] While the primary, desired interaction is hydrophobic retention with the C18 alkyl chains, unwanted secondary interactions can occur with residual silanol groups (Si-OH) on the silica surface of the column packing.[1][2] These silanol groups are acidic and can strongly interact with the basic amine of your analyte through ion-exchange mechanisms, delaying the elution of a fraction of the molecules and causing a characteristic "tail".[2][3]
Troubleshooting Guide: A Question & Answer Approach
Q1: My peak for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is tailing. Where should I start my investigation?
A1: Start with a systematic assessment to distinguish between a chemical issue (analyte-specific) and a system-wide problem.
Step 1: Initial Assessment
-
Evaluate All Peaks: Look at the other peaks in your chromatogram, if any. Are they also tailing?
-
Quantify the Tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 is perfectly symmetrical. According to USP guidelines, a tailing factor between 0.8 and 1.8 is often acceptable, but values greater than 2.0 can compromise quantification accuracy.[6][7] This provides a baseline to measure the effectiveness of your troubleshooting steps.
Q2: I suspect a chemical interaction is the cause. Could my mobile phase be the problem?
A2: Absolutely. Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[8][9][10]
The goal is to ensure your analyte exists in a single, consistent ionic state. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion and tailing.[8][10][11]
Recommended Action: Adjust Mobile Phase pH
Given the amphiprotic nature of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, you have two primary strategies:
-
Low pH (Recommended Starting Point): Lower the mobile phase pH to ≤ 3 using an additive like 0.1% formic acid.[12] At this pH, the basic amine group will be consistently protonated (positively charged), and the acidic silanol groups on the stationary phase will be protonated and thus less active.[1][12] This minimizes the secondary ionic interactions that cause tailing.
-
High pH: Alternatively, using a high pH (e.g., pH 9-10 with ammonium hydroxide) will deprotonate the phenolic group and keep the amine neutral. This can also improve peak shape but requires a pH-stable column to avoid degrading the silica backbone.
Experimental Protocol: Mobile Phase pH Optimization
-
Preparation: Prepare separate mobile phases with 0.1% formic acid (pH ~2.7) and 10 mM ammonium bicarbonate (pH ~8). Ensure the pH is measured on the aqueous portion before mixing with the organic solvent.[9]
-
Equilibration: Equilibrate the column with the low pH mobile phase for at least 15-20 column volumes.
-
Analysis: Inject your standard and assess the peak shape and tailing factor.
-
Repeat: Thoroughly flush the system and repeat the analysis with the high pH mobile phase (if using a compatible column).
-
Compare: Determine which pH condition provides the most symmetrical peak.
| Mobile Phase Additive | Target pH | Effect on Analyte | Effect on Silanols | Expected Outcome |
| 0.1% Formic Acid | ~2.7 | Amine is protonated (+) | Suppressed (Si-OH) | Reduced tailing |
| 0.1% Acetic Acid | ~3.2 | Amine is protonated (+) | Suppressed (Si-OH) | Reduced tailing |
| 10 mM Ammonium Formate | pH 3-4 | Amine is protonated (+) | Suppressed (Si-OH) | Reduced tailing, good for MS |
| 10 mM Ammonium Bicarbonate | ~pH 8 | Amine is neutral (R2NH) | Ionized (SiO-) | Requires pH-stable column |
Q3: I've adjusted the pH, but the tailing persists. Could my column be the issue?
A3: Yes. If pH optimization doesn't solve the problem, the issue likely lies with the column itself.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Even at low pH, highly acidic, free silanol groups can interact with your analyte.[2]
-
Solution: Switch to a modern, high-purity silica column (Type B silica) with advanced end-capping.[2] End-capping chemically converts many residual silanols into less reactive groups. Columns with a polar-embedded phase or hybrid particles are also designed to shield silanol activity and improve peak shape for basic compounds.[1][3]
-
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column head, creating active sites that cause tailing.
-
Solution: Perform a rigorous column wash.
-
Experimental Protocol: Column Restoration Wash
-
Disconnect: Disconnect the column from the detector to avoid flushing contaminants into it.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (to remove buffers).
-
Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol.
-
Stronger Solvents (if needed): For stubborn contaminants, a sequence of solvents like Methanol, Tetrahydrofuran (THF), and then Methanol again can be effective. Always ensure solvent compatibility with your column.
-
Re-equilibrate: Thoroughly re-equilibrate the column with your mobile phase before use.
-
Metal Contamination: Trace metals in the silica matrix can act as chelation sites for compounds with electron-donating groups, like your analyte's phenol and amine, causing severe tailing.[13][14]
-
Solution: Use a column specifically tested for low metal content. Alternatively, adding a weak chelating agent like 0.1-0.2% trifluoroacetic acid (TFA) to the mobile phase can sometimes help, but be aware that TFA is a strong ion-pairing agent and can cause ion suppression in MS detection.
-
Q4: What if all my peaks are tailing? Could it be a hardware or system issue?
A4: Yes, if all peaks show tailing, especially early eluting ones, the problem is likely mechanical and related to "extra-column volume" or dead volume.[4][12] This is any volume the sample encounters outside of the column itself, which causes the separated analyte band to broaden and distort.[15][16][17]
Troubleshooting Workflow for System Issues
Caption: Systematic workflow for troubleshooting system-wide peak tailing.
Key areas to inspect:
-
Fittings and Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated and not creating a void.[5] PEEK fittings can slip over time.
-
Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., ≤0.12 mm) to connect system components.[15]
-
Column Void: A void or channel at the head of the column can cause significant tailing for all peaks.[18] This often happens with column aging or pressure shocks. If a void is visible, the column needs to be replaced.
Q5: Could my sample preparation be the cause of peak tailing?
A5: Yes, this is an often-overlooked cause. The composition of the solvent your sample is dissolved in can have a dramatic effect on peak shape.[19][20][21]
The "Strong Sample Solvent" Effect If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion.[22][23] The plug of strong solvent carries the analyte down the column in a distorted band before proper chromatographic partitioning can begin.
Solution: Match Sample Solvent to Mobile Phase
-
Ideal Practice: Dissolve your sample in the initial mobile phase composition.[4]
-
If not possible: If your analyte is not soluble in the initial mobile phase, use the weakest solvent possible that still provides adequate solubility. Then, reduce the injection volume to minimize the effect.[18][24]
Frequently Asked Questions (FAQs)
Q: Can column overload cause peak tailing? A: While column overload more commonly causes peak fronting, severe mass overload on certain active sites can lead to tailing.[24] If you suspect this, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was a contributing factor.[18][24]
Q: How does temperature affect peak tailing? A: Increasing the column temperature can sometimes improve peak shape. It reduces mobile phase viscosity and can improve the kinetics of the interactions between the analyte and the stationary phase, leading to sharper peaks. Try increasing the temperature in 5 °C increments, but do not exceed the column's maximum temperature limit.
Q: I've tried everything and still see tailing. What else could it be? A: Consider the possibility of on-column degradation or isomerization of your analyte. If the compound is unstable under the mobile phase conditions (e.g., pH), it could be converting to another form during the analysis, which can manifest as a tailing or distorted peak.
References
- Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Effects of Sample Solvents on Peak Shape. Shimadzu.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- How to fix asymmetrical chrom
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- How to Fix Asymmetrical Chrom
- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Column Volume and Extra-Column Volume. Phenomenex.
- Troubleshooting Asymmetrical Peaks in Butamirate Citrate Chromatography: A Technical Support Guide. Benchchem.
- Dead Volume in HPLC: Impact & Optimiz
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
- Overcoming the Strong Sample Solvent Effect for Sustainability Measurement Challenges in Liquid Chromatography. Example for Bisphenol-A.
- TROUBLESHOOTING GUIDE.
- Influence of HPLC-System dead volume on the performance of (U)HPLC columns. Tosoh Bioscience.
- HPLC Column Dead Volume.
- Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume. Thermo Fisher Scientific.
- Common Causes Of Peak Tailing in Chrom
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- 2021-09-g-20 chromatography-sign-off.pdf. US Pharmacopeia (USP).
- Control pH During Method Development for Better Chrom
- Peak tailing factor computation.
- System suitability Requirements for a USP HPLC Method. HPLC Primer.
- 〈621〉CHROM
- The Importance of Mobile Phase pH in Chromatographic Separ
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Tailing in Chromatography? ll EP Verses USP Tailing. YouTube.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
- Why Do Peaks Tail? LC Troubleshooting Bible.
- What are common causes of peak tailing when running a reverse-phase LC column?
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. usp.org [usp.org]
- 7. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. labcompare.com [labcompare.com]
- 13. lctsbible.com [lctsbible.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 16. Dead Volume in HPLC: Impact & Optimization |Phenomenex [phenomenex.com]
- 17. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-Elution of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol Impurities
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with the separation of amphoteric, polar basic compounds. 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol (CAS: 2241142-69-6) presents a highly specific chromatographic challenge: it contains both a basic secondary amine (within the oxazepine ring) and a weakly acidic phenolic hydroxyl group.
This dual nature means that minor process impurities—such as positional isomers (e.g., 7-ol or 8-ol derivatives), unreacted precursors, or ring-opened degradation products—frequently co-elute on standard C18 stationary phases. This guide provides a self-validating, causally-driven troubleshooting framework to isolate and resolve these co-elution events, ensuring the scientific integrity of your purity assays.
Core Diagnostic Workflow
Before adjusting random parameters, we must determine why co-elution is occurring by evaluating the fundamental resolution equation parameters: Capacity Factor ( k′ ), Selectivity ( α ), and Efficiency ( N ).
Diagnostic logic tree for resolving HPLC co-elution based on resolution equation parameters.
Troubleshooting Guide & FAQs
Q1: Why does 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol co-elute with its positional isomers on a standard C18 column? Application Scientist Insight: The core issue is chemical similarity combined with the amphoteric nature of the molecule. Positional isomers (like the 7-ol variant) have nearly identical hydrophobicity (LogP). On a standard C18 column, separation relies almost entirely on hydrophobic dispersion forces. Because the hydrophobic surface area of these isomers is indistinguishable to the C18 alkyl chains, their selectivity ( α ) approaches 1.0, leading to co-elution 1[1]. Furthermore, if the mobile phase pH is near the pKa of either the amine (~8-9) or the phenol (~9-10), the compound exists in a mixed ionization state, causing peak broadening that further masks closely eluting impurities.
Q2: How should I manipulate the mobile phase pH to resolve these specific impurities? Application Scientist Insight: You must force the molecule into a single, predictable ionization state. Since the target compound has a basic amine and an acidic phenol, you have two primary strategic windows:
-
Low pH (pH 2.0 - 3.0): The phenol is fully protonated (neutral), and the secondary amine is fully protonated (ionized/cationic). This increases polarity, which may require reducing the organic modifier to retain the compound. However, it suppresses silanol ionization on the silica support, drastically improving peak shape and revealing hidden impurities 2[2].
-
High pH (pH 10.5 - 11.5): The amine is deprotonated (neutral), and the phenol is deprotonated (ionized/anionic). This requires a hybrid silica or polymeric column that can withstand high pH.
Table 1: Expected Retention Behavior of Benzoxazepine Derivatives by pH
| Parameter | Low pH (2.0 - 3.0) | Neutral pH (7.0) | High pH (10.5+) |
| Amine State | Ionized (+) | Ionized (+) | Neutral (0) |
| Phenol State | Neutral (0) | Neutral (0) / Partial (-) | Ionized (-) |
| Net Charge | +1 | ~ +1 to 0 (Zwitterionic tendency) | -1 |
| Retention (C18) | Low (Requires <20% Organic) | Moderate | Moderate to Low |
| Peak Shape | Excellent (Silanols protonated) | Poor (Silanol interactions) | Good (Amine neutral) |
| Co-elution Risk | Low (if impurities have different pKa) | High (Mixed states) | Low (Orthogonal selectivity) |
Self-Validating Protocol: pH Optimization
-
Prepare Mobile Phase A1: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Prepare Mobile Phase A2: 10 mM Ammonium bicarbonate, adjusted to pH 10.5 with ammonium hydroxide.
-
Execute Runs: Run identical gradients (e.g., 5% to 60% Acetonitrile over 15 mins) using A1, then A2.
-
Evaluate: Compare the number of detected peaks. A successful pH shift will alter the retention time of the active pharmaceutical ingredient (API) relative to non-ionizable impurities, pulling them apart.
Q3: I've optimized the pH, but a positional isomer is still co-eluting. What stationary phase should I use instead of C18? Application Scientist Insight: When hydrophobic differentiation fails, we must exploit alternative retention mechanisms—specifically, π−π interactions, dipole-dipole interactions, or steric recognition. For aromatic, polar compounds like benzoxazepines, a Pentafluorophenyl (PFP) or Biphenyl column is highly recommended 1[1].
-
PFP Columns: The highly electronegative fluorine atoms create a strong dipole moment and facilitate π−π interactions with the electron-rich aromatic ring of the benzoxazepine. PFP columns are exceptionally sensitive to the spatial arrangement of substituents on an aromatic ring, making them the gold standard for separating positional isomers (e.g., 6-ol vs. 7-ol).
-
Biphenyl Columns: Offer enhanced retention for polar aromatics through π−π stacking, often providing orthogonal selectivity to C18 when separating closely related process impurities 3[3].
Q4: My chromatogram shows a massive tail on the main peak, and I suspect an impurity is hiding underneath it. How do I prove and fix this? Application Scientist Insight: Peak tailing for basic amines is classically caused by secondary interactions with residual, unendcapped silanol groups ( −Si-O− ) on the silica stationary phase 2[2]. The positively charged amine of the benzoxazepine undergoes ion-exchange with these silanols, causing parts of the band to lag. To prove an impurity is hiding in the tail, use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform peak purity analysis. If the UV spectra or m/z ratios shift across the tail, you have co-elution 1[1].
Self-Validating Protocol: Eliminating Secondary Interactions
-
Step 1: Switch to a highly endcapped, base-deactivated stationary phase designed for polar amines.
-
Step 2: If changing the column is not immediate, add a competing base to the mobile phase (e.g., 0.1% Triethylamine, TEA) at neutral pH. The TEA will preferentially bind to the active silanols, blocking the benzoxazepine from interacting.
-
Step 3: Alternatively, drop the pH to 2.0 using Phosphoric acid or TFA. At pH 2.0, silanols are fully protonated ( −Si-OH ) and neutral, shutting down the ion-exchange mechanism entirely 2[2].
Workflow for resolving hidden impurities based on peak shape and spectral purity.
Q5: What if the impurities are highly polar degradation products that elute in the void volume ( k′<1 )? Application Scientist Insight: If weakening the mobile phase (e.g., starting at 0% organic) still results in the polar impurities washing out in the void volume, Reversed-Phase (RP) chromatography has reached its limit. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the stationary phase is polar, and the mobile phase starts with a high percentage of organic solvent (typically 90% Acetonitrile) and a small amount of aqueous buffer. The highly polar ring-opened impurities of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol will partition into the water-enriched layer on the stationary phase, providing excellent retention and separation from the main API4[4].
Self-Validating Protocol: Orthogonal HILIC Screening for Polar Impurities
-
Equilibration: Install a bare silica or zwitterionic HILIC column. Flush with 50:50 Acetonitrile:Water to remove storage solvents, then equilibrate with 90% Acetonitrile / 10% 10mM Ammonium Formate (pH 3.0) for at least 20 column volumes.
-
Sample Dilution: Dilute your sample in the starting mobile phase (high organic). Critical: Injecting a sample dissolved in 100% water will cause severe peak distortion in HILIC.
-
Gradient: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 15 minutes.
-
Validation: Polar impurities that eluted in the void volume on the C18 column will now be strongly retained, validating the orthogonal retention mechanism.
References
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. 1
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. 2
-
A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines. BenchChem. 3
-
HPLC Troubleshooting Guide. University of Pittsburgh. 4
Sources
Validating Target Engagement of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol: A Comparative Guide to CETSA and Alternative Methodologies
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended target within the complex milieu of a living cell is a cornerstone of a successful program. This process, known as target engagement, is pivotal for establishing a clear mechanism of action and for interpreting downstream biological effects. For novel small molecules like 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, a compound with potential therapeutic applications, robust target validation is not just a recommendation—it is a necessity.
This guide provides an in-depth, comparative analysis of the Cellular Thermal Shift Assay (CETSA) as a primary method for validating the target engagement of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol. We will delve into the core principles of CETSA, present a detailed protocol for its application, and critically compare it against other established target validation technologies. Our focus will be on the practical application and the "why" behind the experimental choices, offering a scientifically rigorous framework for researchers in the field.
The Principle of CETSA: A Ligand's Protective Embrace
The Cellular Thermal Shift Assay, or CETSA, is a powerful biophysical technique that allows for the direct assessment of a drug binding to its target protein in a cellular environment. The fundamental principle of CETSA is based on the concept of ligand-induced thermal stabilization. When a small molecule, such as 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, binds to its protein target, it generally increases the protein's resistance to thermal denaturation.
This phenomenon can be systematically exploited. By heating cells or cell lysates to various temperatures, one can create a "melting curve" for a protein of interest. In the presence of a binding ligand, this curve will shift to the right, indicating a higher melting temperature (Tm) and thus, target engagement. The beauty of CETSA lies in its label-free nature and its applicability in physiologically relevant settings, including intact cells and even tissues.
A Step-by-Step Protocol for CETSA with 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
The following protocol outlines a typical workflow for validating the target engagement of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol using CETSA.
Experimental Workflow
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Materials:
-
Cell line expressing the putative target of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
-
2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
-
Vehicle control (e.g., DMSO)
-
Standard cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Antibody specific to the target protein for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol or vehicle control for a predetermined time.
-
-
Cell Harvest and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells using freeze-thaw cycles.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Quantification of Soluble Target Protein:
-
Analyze the supernatant by Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Normalize the data to the amount of soluble protein at the lowest temperature (e.g., 37°C).
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
-
Comparative Analysis: CETSA vs. Alternative Target Engagement Technologies
While CETSA is a powerful tool, it is not the only method for assessing target engagement. The choice of technology often depends on the specific research question, the nature of the target, and available resources.
| Technology | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free, applicable in intact cells and tissues, provides direct evidence of target binding in a physiological context. | Requires a specific antibody for detection, throughput can be limited for Western blot-based detection. |
| Bioluminescence Resonance Energy Transfer (BRET) | Non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor. | Real-time measurements in living cells, high sensitivity, amenable to high-throughput screening. | Requires genetic engineering of the target protein and the tracer, potential for steric hindrance. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. | Label-free, provides real-time kinetic data (on- and off-rates), high sensitivity. | Requires purified protein, may not reflect the cellular environment, can be costly. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Label-free, provides a complete thermodynamic profile of the interaction, considered the "gold standard" for binding affinity. | Requires large amounts of purified protein, low throughput, sensitive to buffer conditions. |
Decision Framework for Selecting a Target Validation Method
The selection of an appropriate target validation method is a critical decision in any drug discovery project. The following diagram illustrates a simplified decision-making process.
Caption: A decision-making framework for selecting a target validation methodology.
Conclusion
For validating the target engagement of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, the Cellular Thermal Shift Assay (CETSA) offers a compelling approach. Its ability to confirm target binding in a physiologically relevant cellular context without the need for compound modification is a significant advantage. While other techniques like BRET, SPR, and ITC provide valuable and often complementary information, CETSA stands out for its directness in answering the fundamental question: "Does my compound bind to its intended target in a cell?"
By carefully designing and executing a CETSA experiment, researchers can gain a high degree of confidence in the target engagement of their lead compounds, thereby building a solid foundation for further preclinical and clinical development. The judicious selection of a target validation strategy, guided by the principles and comparisons outlined in this guide, will ultimately contribute to the success of the drug discovery endeavor.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Pfleger, K. D. G. & Eidne, K. A. (2006). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET). Nature Methods, 3(3), 165-174. [Link]
A Senior Application Scientist's Guide to Benchmarking Small Molecule Binding Kinetics: A Case Study with 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, understanding the kinetics of a small molecule's interaction with its target protein is paramount. This guide provides an in-depth, technical comparison of methodologies for benchmarking the binding kinetics of a novel small molecule, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, utilizing Surface Plasmon Resonance (SPR) as the primary analytical tool. We will explore the experimental design, data interpretation, and comparison with alternative technologies, grounded in scientific integrity and field-proven insights.
For the purpose of this illustrative guide, we will consider a hypothetical scenario where 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a putative inhibitor of "Kinase X," a key enzyme in a cancer signaling pathway. Our objective is to characterize its binding kinetics and compare it to a known, well-characterized inhibitor of Kinase X.
The Central Role of Binding Kinetics in Drug Discovery
In the realm of drug discovery, the journey from a hit compound to a clinical candidate is long and arduous. A critical aspect of this journey is the detailed characterization of the interaction between a potential drug molecule and its biological target.[1][2][3] While binding affinity (KD) provides a snapshot of the strength of this interaction at equilibrium, it doesn't tell the whole story.[4][5] Binding kinetics, which dissects the interaction into its association rate (ka or on-rate) and dissociation rate (kd or off-rate), offers a more dynamic and nuanced understanding of the binding event.[1][4][6]
A compound with a fast on-rate and a slow off-rate (low kd) will have a longer residence time on its target, which can translate to a more durable pharmacological effect.[1] Conversely, a compound with a fast-on, fast-off profile might be preferable for indications where rapid clearance is desired. Therefore, a thorough kinetic analysis is indispensable for lead optimization and candidate selection.[1]
Surface Plasmon Resonance (SPR): A Gold Standard for Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[1][7] It has become a cornerstone technology in academic and industrial research for its high sensitivity and ability to provide rich kinetic data.[1][7][8] The fundamental principle of SPR involves the immobilization of one binding partner (the "ligand") onto a sensor chip surface, while the other partner (the "analyte") flows over this surface in a continuous stream of buffer.[7][9] The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[7][10]
This real-time monitoring allows for the direct measurement of the association and dissociation phases of the interaction, from which the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) can be derived.[4][5]
Experimental Design: A Step-by-Step Protocol for SPR Analysis
The success of an SPR experiment hinges on a well-thought-out experimental design. Here, we outline a detailed protocol for analyzing the binding of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol to our hypothetical target, Kinase X.
Ligand Immobilization: The Foundation of a Robust Assay
The first crucial step is the immobilization of the ligand (Kinase X) onto the sensor chip surface. The choice of immobilization strategy is critical to ensure the protein remains active and its binding sites are accessible.
-
Causality Behind the Choice: Amine coupling is a common and robust method for immobilizing proteins via their primary amine groups to a carboxymethylated dextran surface (like a CM5 sensor chip).[11][12] This method generally provides a stable surface with a high loading capacity. However, it's essential to perform a pH scouting experiment to determine the optimal pH for pre-concentration, which maximizes the electrostatic attraction between the negatively charged sensor surface and the positively charged protein, leading to efficient immobilization.[11]
Experimental Workflow for Ligand Immobilization:
Caption: Workflow for Ligand Immobilization in SPR.
Analyte Interaction Analysis: Capturing the Kinetics
With Kinase X successfully immobilized, the next step is to inject a series of concentrations of our test compound, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, and a known inhibitor (our benchmark) over the sensor surface.
-
Causality Behind the Choice: A multi-cycle kinetics approach is employed where different concentrations of the analyte are injected sequentially. This allows for the generation of a dose-response curve and provides robust data for kinetic model fitting.[4] The concentration range should ideally span from at least 10-fold below to 10-fold above the expected KD. Since this is a novel compound, a broad concentration range (e.g., 10 nM to 10 µM) is a good starting point. To ensure data quality, each concentration should be injected in duplicate.[5]
Step-by-Step Protocol for Analyte Injection:
-
Prepare Analyte Solutions:
-
Create a dilution series of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol and the benchmark inhibitor in the running buffer. It's crucial to ensure that the final concentration of any solvent (like DMSO) is consistent across all samples and the running buffer to minimize bulk refractive index effects.[13]
-
-
Set Up the SPR Method:
-
Define the association time (typically 60-180 seconds) and dissociation time (can be longer, 300-600 seconds, to accurately capture the off-rate).
-
Include startup and shutdown cycles with buffer injections to ensure a stable baseline.
-
-
Execute the Analysis:
-
Inject the analyte concentrations in a randomized order to minimize systematic errors.
-
Include several buffer-only injections (blanks) for double referencing, which helps to correct for baseline drift and non-specific binding.
-
Data Analysis and Interpretation: From Sensorgrams to Kinetic Constants
The output of an SPR experiment is a series of sensorgrams, which are plots of the SPR signal (RU) versus time.
Data Processing:
-
Reference Subtraction: The signal from a reference flow cell (an activated and deactivated surface without the ligand) is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.[14]
-
Blank Subtraction: The signal from buffer-only injections is subtracted to correct for baseline drift.
Kinetic Model Fitting:
The processed sensorgrams are then fitted to a kinetic model to extract the rate constants. The simplest and most common model is the 1:1 Langmuir binding model, which assumes a reversible, one-to-one interaction.[6]
-
Global Fitting: It is highly recommended to use a global fitting model, where the association rate (ka) and dissociation rate (kd) are assumed to be constant across all analyte concentrations.[4][6] This provides a more robust and accurate determination of the kinetic parameters compared to fitting each concentration individually.[4]
The fitting process will yield the following parameters:
-
ka (Association Rate Constant): The rate at which the analyte binds to the ligand (units: M⁻¹s⁻¹). A higher ka indicates faster binding.[4]
-
kd (Dissociation Rate Constant): The rate at which the analyte dissociates from the ligand (units: s⁻¹). A lower kd signifies a more stable complex.[4]
-
KD (Equilibrium Dissociation Constant): A measure of the binding affinity, calculated as kd/ka (units: M). A lower KD indicates a stronger interaction.[4]
Visualizing the Binding Interaction:
Caption: A 1:1 binding model illustrating association and dissociation.
Benchmarking Performance: A Comparative Analysis
The primary goal is to compare the binding kinetics of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol with a known inhibitor of Kinase X. The results can be summarized in a clear and concise table.
| Parameter | 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol | Benchmark Inhibitor |
| ka (M⁻¹s⁻¹) | 1.5 x 10⁵ | 3.2 x 10⁵ |
| kd (s⁻¹) | 5.0 x 10⁻⁴ | 1.0 x 10⁻⁴ |
| KD (nM) | 3.3 | 0.31 |
| Residence Time (1/kd) (s) | 2000 | 10000 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol exhibits a slightly faster dissociation rate (higher kd) and consequently a weaker affinity (higher KD) compared to the benchmark inhibitor. However, its on-rate is comparable. The shorter residence time might suggest a less durable effect in a cellular context. This type of quantitative comparison is invaluable for guiding further medicinal chemistry efforts to optimize the compound's kinetic profile.
Ensuring Trustworthiness: Addressing Potential Artifacts in SPR
A critical aspect of scientific integrity is the recognition and mitigation of potential experimental artifacts.
-
Mass Transport Limitation (MTL): This occurs when the rate of analyte binding is limited by its diffusion to the sensor surface rather than the intrinsic binding kinetics.[14][15] It can be identified by a linear association phase in the sensorgram and can be mitigated by using a lower ligand density or a higher flow rate.[15]
-
Non-Specific Binding: The analyte may bind to the sensor surface matrix itself. This can be minimized by using a proper reference surface and adding a small amount of a non-ionic surfactant (e.g., P20) to the running buffer.[16]
-
Solvent Effects: Differences in the refractive index between the running buffer and the analyte solution can cause "bulk shifts" in the sensorgram.[15] Maintaining a consistent solvent concentration across all samples is crucial.[13]
A Comparative Look at Alternative Technologies
While SPR is a powerful tool, it's important to understand its place within the broader landscape of biophysical techniques for studying molecular interactions.[8][17][18][19]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | High sensitivity, real-time kinetic data, label-free | Requires immobilization, potential for artifacts | Detailed kinetic profiling, fragment screening[1] |
| Bio-Layer Interferometry (BLI) | Change in optical interference pattern | Higher throughput, compatible with crude samples, fluidics-free | Lower sensitivity than SPR, less precise for fast kinetics | High-throughput screening, analysis of unpurified samples[17][20][21] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Provides a complete thermodynamic profile (ΔH, ΔS), no immobilization needed | Lower throughput, requires larger sample quantities, cannot directly measure kinetics | Detailed thermodynamic analysis, stoichiometry determination[22][23][24] |
Causality in Technique Selection:
-
For obtaining high-resolution kinetic data (ka and kd), especially for small molecules, SPR is often the preferred method due to its sensitivity and the continuous flow system which allows for more accurate dissociation rate measurements.[17][20]
-
If high-throughput screening of a large compound library is the primary goal, BLI's fluidics-free, dip-and-read format offers a significant advantage.[17][21]
-
When a deep understanding of the thermodynamic driving forces of the interaction is required, ITC is the gold standard, as it directly measures the heat of binding.[22][24]
Conclusion
Benchmarking the binding kinetics of a novel compound like 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a multi-faceted process that requires careful experimental design, rigorous data analysis, and a critical awareness of potential artifacts. Surface Plasmon Resonance provides a powerful platform for obtaining high-quality kinetic data that is essential for informed decision-making in drug discovery. By comparing the kinetic profile of a new molecule to that of a known standard and understanding the strengths and limitations of alternative technologies, researchers can confidently advance the most promising candidates toward the clinic.
References
-
Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Retrieved from [Link]
-
Gator Bio. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Gator Bio. Retrieved from [Link]
-
Immune Biosolutions. (2025, October 29). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. Immune Biosolutions. Retrieved from [Link]
-
BiologicsCorp. (2016, October 30). Octet BLI-based Systems vs. SPR. BiologicsCorp. Retrieved from [Link]
-
Nicoya Lifesciences. (2019, July 10). Biolayer Interferometry and Surface Plasmon Resonance Comparison. Nicoya Lifesciences. Retrieved from [Link]
-
Reichert Technologies. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert Technologies. Retrieved from [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. Retrieved from [Link]
-
Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. Retrieved from [Link]
-
Aragen. (2025, November 27). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. Retrieved from [Link]
-
Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9138–9145. [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Retrieved from [Link]
-
Wang, S., & Wu, Y. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2629, 159–171. [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Retrieved from [Link]
-
SPRpages. (2022, July 15). Artefacts. SPRpages. Retrieved from [Link]
-
SPR-Pages. (2023, January 11). Kinetic models. SPR-Pages. Retrieved from [Link]
-
Schasfoort, R. B. M. (2008). Future Trends in SPR Technology. In Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Retrieved from [Link]
-
CACHE. (n.d.). UNDERSTANDING SPR DATA. CACHE. Retrieved from [Link]
-
ResearchGate. (2014, May 5). Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)?. ResearchGate. Retrieved from [Link]
-
Sartorius. (2022, April 14). Best Practice Guide: Minimize Artifacts. Sartorius. Retrieved from [Link]
-
Surface Plasmon Resonance. (2014, November 6). Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis. Surface Plasmon Resonance. Retrieved from [Link]
-
Butler, K. V., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1399, 137–152. [Link]
-
Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. In Current Protocols in Protein Science (Chapter 20, Unit 20.4). John Wiley & Sons, Inc. [Link]
-
Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data. Nicoya Lifesciences. Retrieved from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Retrieved from [Link]
-
Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
-
Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Retrieved from [Link]
Sources
- 1. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 5. Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis [reichertspr.com]
- 6. Kinetic models [sprpages.nl]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xantec.com [xantec.com]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. sartorius.com [sartorius.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Artefacts [sprpages.nl]
- 17. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 18. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 19. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 20. immunebiosolutions.com [immunebiosolutions.com]
- 21. Octet BLI-based Systems vs. SPR - BiologicsCorp [biologicscorp.com]
- 22. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 23. nicoyalife.com [nicoyalife.com]
- 24. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
A Researcher's Guide to Bridging the Gap: In Vivo vs. In Vitro Correlation for the Antioxidant Potential of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol
In the landscape of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical findings, a process often referred to as establishing an in vivo-in vitro correlation (IVIVC). This guide provides an in-depth technical comparison of in vitro and in vivo biological assays for a novel synthetic compound, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol. Given its structural features, particularly the phenolic hydroxyl group, this compound is a promising candidate for antioxidant activity. This guide will explore this hypothesis through a series of established assays, presenting a cohesive narrative from basic chemical reactivity to complex biological responses.
The core objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the antioxidant potential of novel compounds, using 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol as a case study. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative scientific principles.
The Scientific Rationale: Why Antioxidant Potential?
The structure of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol features a phenol moiety, a well-known pharmacophore for antioxidant activity. Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This chemical property is the basis for our investigation into its potential as an antioxidant.
Part 1: Foundational In Vitro Assessment of Antioxidant Capacity
In vitro assays are the first line of investigation in drug discovery. They are typically rapid, cost-effective, and provide a fundamental understanding of a compound's direct chemical reactivity. For assessing antioxidant potential, several spectrophotometric assays are widely employed.[1][2] These assays measure the ability of a compound to scavenge stable free radicals or reduce metal ions.
Experimental Protocols: In Vitro Assays
Here, we detail the methodologies for three common in vitro antioxidant assays: DPPH, ABTS, and ORAC.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]
-
Protocol:
-
Prepare a stock solution of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[2]
-
Protocol:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.
-
Add the test compound at various concentrations to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is used as a standard, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by the area under the fluorescence decay curve.[4][5]
-
Protocol:
-
In a black 96-well plate, add the fluorescent probe, the test compound at various concentrations, and a buffer.
-
Initiate the reaction by adding AAPH.
-
Monitor the fluorescence decay at regular intervals using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
The ORAC value is calculated by comparing the net area under the curve of the sample to that of a Trolox standard.
-
Hypothetical In Vitro Data Summary
The following table summarizes the plausible in vitro antioxidant activity of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol compared to the standard antioxidant, Trolox.
| Assay | 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol | Trolox (Standard) |
| DPPH (IC50) | 25 µM | 15 µM |
| ABTS (TEAC) | 0.85 | 1.00 |
| ORAC (µmol TE/µmol) | 1.2 | 1.0 |
These hypothetical results suggest that our test compound possesses significant, though slightly less potent, radical scavenging activity compared to Trolox in the DPPH and ABTS assays, but demonstrates superior oxygen radical absorbance capacity. This highlights the importance of using multiple assays to obtain a comprehensive in vitro profile, as different assays reflect different antioxidant mechanisms.[6]
Part 2: Advancing to Cell-Based and In Vivo Models
While in vitro assays are informative about direct chemical interactions, they lack biological complexity.[3] Cellular assays and in vivo models are crucial for understanding a compound's potential efficacy in a living system, taking into account factors like cell permeability, metabolism, and interaction with endogenous antioxidant systems.
Cellular Antioxidant Activity (CAA) Assay: Bridging the In Vitro-In Vivo Gap
The CAA assay measures the antioxidant activity of a compound within a cellular environment.[7][8] This assay provides a more biologically relevant measure of antioxidant potential than purely chemical assays.[9]
CAA Assay Protocol
-
Principle: The assay uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cells will inhibit this oxidation, leading to a reduction in fluorescence.[8]
-
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.
-
Wash the cells and incubate them with the test compound at various concentrations.
-
Add DCFH-DA to the wells and incubate to allow for cellular uptake and deacetylation.
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quercetin is often used as a standard.
-
The CAA value is calculated based on the inhibition of fluorescence compared to control cells.
-
In Vivo Assessment of Antioxidant Efficacy
To evaluate the systemic antioxidant effects of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, an animal model of oxidative stress is employed. Rodent models are commonly used due to their physiological similarity to humans and well-established protocols.[10]
In Vivo Experimental Workflow
Caption: Workflow for in vivo antioxidant activity assessment.
Biochemical Marker Analysis
-
Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) is a major product of lipid peroxidation and a key indicator of oxidative damage. Its levels are measured in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[11][12] Its activity is measured in tissue lysates.
-
Catalase (CAT) Activity: Catalase is another vital antioxidant enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen. Its activity is also assessed in tissue lysates.
Hypothetical In Vivo and Cellular Data Summary
The following table presents plausible data from the cellular and in vivo assays.
| Assay | Control | Oxidative Stress | Test Compound + Stress |
| CAA (Quercetin Equivalents) | N/A | N/A | 0.7 |
| MDA (nmol/mg protein) | 1.5 | 4.8 | 2.1 |
| SOD (U/mg protein) | 12.5 | 6.2 | 10.8 |
| CAT (U/mg protein) | 25.0 | 11.5 | 21.3 |
These hypothetical results demonstrate that 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol not only exhibits antioxidant activity at the cellular level but also mitigates oxidative stress in vivo. The compound appears to reduce lipid peroxidation and restore the activity of key antioxidant enzymes.
Part 3: Correlating In Vitro and In Vivo Data - The IVIVC Perspective
Establishing a strong in vivo-in vitro correlation is a primary goal in drug development.[13] For antioxidant compounds, this involves understanding how the direct radical scavenging and reducing properties observed in vitro translate to the complex physiological environment where factors like absorption, distribution, metabolism, and excretion (ADME) play a crucial role.
Bridging the Data: A Logical Framework
Caption: Logical flow from in vitro findings to in vivo validation.
Our hypothetical data suggests a positive correlation. The strong in vitro antioxidant capacity of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, particularly in the ORAC assay which measures peroxyl radical scavenging, is reflected in its ability to protect cells from oxidative damage in the CAA assay. This, in turn, translates to a protective effect in the in vivo model, where it reduces markers of oxidative stress and bolsters the endogenous antioxidant defense system.
However, it is crucial to acknowledge potential discrepancies. For instance, a compound may exhibit excellent in vitro activity but fail in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity might show significant in vivo effects by upregulating endogenous antioxidant enzymes, an effect not captured by simple chemical assays.[14]
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the antioxidant potential of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol, from fundamental in vitro chemistry to complex in vivo biology. The presented hypothetical data illustrates a successful translation from promising in vitro activity to significant in vivo efficacy.
For researchers in drug development, this guide underscores the importance of a multi-faceted approach to biological assays. A strong IVIVC is not merely a regulatory checkbox but a powerful tool for understanding a drug's mechanism of action and predicting its clinical success. Future studies on 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to further solidify the IVIVC and elucidate the precise mechanisms underlying its antioxidant effects.
References
- Franzoni, F., Ghiadoni, L., & Galetta, F. (2017). The TOSC method: a review of its applications in the study of the antioxidant properties of biological samples. Journal of Pharmacy and Pharmacology, 69(9), 1169-1180.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
- Aruoma, O. I. (1998). Free radicals, oxidative stress, and antioxidants in human health and disease. Journal of the American Oil Chemists' Society, 75(2), 199-212.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit (Green Fluorescence).
- Kellett, M. E., & Liu, R. H. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants, 10(6), 1195.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit.
- VISBIO. (n.d.). Information on Antioxidant Activity Testing Services for Various Products using DPPH or FRAP or ORAC Methods.
- Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143–152.
- Pérez-Jiménez, J., Arranz, S., Tabernero, M., Díaz-Rubio, M. E., Serrano, J., Goñi, I., & Saura-Calixto, F. (2008). Updated methodology to determine antioxidant capacity in plant foods, oils and beverages: Extraction, measurement and expression of results.
- ResearchGate. (n.d.). Antioxidant values determined by ABTS, DPPH, and ORAC assays.
- Velmurugan, K., Alam, J., McCord, J. M., & Pugazhenthi, S. (2009). Synergistic induction of heme oxygenase-1 by the components of the antioxidant supplement Protandim. Free Radical Biology and Medicine, 46(3), 430-440.
- Owoyele, B. V., Olaleye, S. B., & Elegbe, R. A. (2004). Changes in Antioxidant Enzymes Activities and Lipid Peroxidase Level in Tissues of Stress-induced Rats. Biomedical and Pharmacology Journal, 14(2), 123-127.
- Tounsi, M. S., Wannes, W. A., Ouerghemmi, I., & Marzouk, B. (2011). Antioxidant Potentials of Flaxseed by in Vivo Model. Journal of the American Oil Chemists' Society, 88(12), 2007-2013.
- ResearchGate. (n.d.). Correlation Coefficients between In Vitro Antioxidant Activities and In Vivo Antioxidant.
- McCord, J. M. (2008). Superoxide Dismutase, Lipid Peroxidation, and Bell-Shaped Dose Response Curves. Dose-Response, 6(1), 22-29.
- Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Asaduzzaman, M. (2016). In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Pharmacognosy Magazine, 12(48), 317–322.
- Ighodaro, O. M., & Akinloye, O. A. (2018). First line defence antioxidants-superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPX): Their fundamental role in the entire antioxidant defence grid. Alexandria Journal of Medicine, 54(4), 287-293.
- Wang, Y., Li, X., Wang, Y., Li, Y., & Wang, Y. (2025). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. Molecules, 30(1), 123.
- Paixão, P., Gouveia, L. F., & Morais, J. A. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Pharmacy & Pharmaceutical Sciences, 15(4), 586-602.
Sources
- 1. In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC [visbio.co.th]
- 2. Recent Advances in Antioxidant Capacity Assays | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in Antioxidant Enzymes Activities and Lipid Peroxidase Level in Tissues of Stress-induced Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Superoxide Dismutase, Lipid Peroxidation, and Bell-Shaped Dose Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
Permeability Profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol: A Comparative Guide to PAMPA and Caco-2 Models
For researchers and drug development professionals optimizing lead compounds, accurately predicting intestinal absorption is a critical bottleneck. When evaluating small, polar heterocycles like 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol (CAS: 1546226-82-7), selecting the appropriate in vitro permeability model can mean the difference between advancing a viable clinical candidate and prematurely abandoning it.
This guide provides an objective, data-supported comparison of the two gold-standard permeability models—PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell monolayers—specifically tailored to the physicochemical behavior of 1,4-benzoxazepine derivatives.
Physicochemical Rationale & Predictive Profiling
To understand how 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol behaves in different assays, we must first analyze its molecular causality:
-
Molecular Weight (MW): 165.19 g/mol .
-
Functional Groups: A secondary amine (basic, pKa ~9), a phenolic hydroxyl (acidic, pKa ~10), and an ether oxygen.
-
Topological Polar Surface Area (TPSA): ~41.4 Ų.
The Causality of Permeability: At a physiological pH of 7.4, the secondary amine is highly protonated. According to the pH-partition hypothesis, ionized molecules struggle to passively diffuse across lipophilic cell membranes. However, because its molecular weight is exceptionally low (<200 Da), this compound is a prime candidate for paracellular transport (diffusion through the water-filled tight junctions between cells).
This structural reality dictates our assay selection: a purely lipid-based model will likely underestimate its absorption, while a cell-based model will capture the complete transport profile[1][2].
Mechanistic Comparison: PAMPA vs. Caco-2
The fundamental difference between these assays lies in the transport routes they possess.
-
PAMPA: Utilizes an artificial lipid/dodecane mixture infused into a porous filter. It acts as a high-throughput screen that measures only passive transcellular diffusion [3][4]. It completely lacks active transporters and tight junctions.
-
Caco-2: Derived from human colorectal adenocarcinoma, these cells differentiate over 21 days to form a polarized monolayer mimicking the human enterocyte barrier. It measures passive transcellular, paracellular, and active carrier-mediated transport (both uptake and efflux)[5][6][7].
Diagram 1: Mechanistic transport pathways available in PAMPA versus Caco-2 models.
Experimental Methodologies
To ensure scientific integrity, both assays must operate as self-validating systems. Below are the optimized protocols for evaluating 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol.
Workflow A: PAMPA Protocol (Double-Sink Method)
Based on the [8].
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 20% lecithin in dodecane solution. Rationale: This specific lipid blend closely mimics the lipophilicity of the gastrointestinal tract.
-
Dosing: Add 10 µM of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol (in pH 6.5 buffer) to the donor wells. Add pH 7.4 buffer to the acceptor wells. Rationale: The pH gradient mimics the microclimate of the human small intestine, driving the absorption of weakly basic amines via pH-partitioning.
-
Incubation: Assemble the sandwich plate and incubate for 5 hours at room temperature under gentle shaking (150 rpm).
-
Self-Validation (QC): Co-incubate with Lucifer Yellow. Rationale: Lucifer Yellow is membrane-impermeable. Its detection in the acceptor well indicates artificial membrane rupture, invalidating the well.
-
Quantification: Disassemble and analyze both compartments via LC-MS/MS to calculate the effective permeability ( Pe ).
Workflow B: Caco-2 Protocol (Bidirectional Transport)
Based on the foundational methodology by[6].
-
Cell Culturing: Seed Caco-2 cells (HTB-37) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days.
-
Self-Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Rationale: A TEER value >400 Ω·cm² confirms the formation of tight junctions. Without this, paracellular leakage would artificially inflate permeability data.
-
Dosing (A-to-B and B-to-A): Add 10 µM of the compound to the Apical chamber (for absorptive transport) and Basolateral chamber (for secretory/efflux transport) in separate wells.
-
Incubation: Incubate for 2 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Sample the receiver compartments at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp ) and the Efflux Ratio ( Papp,B−A/Papp,A−B ).
Diagram 2: Step-by-step parallel workflows for PAMPA and Caco-2 permeability assays.
Comparative Data Analysis
Because 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a small, partially ionized molecule at physiological pH, its behavior diverges significantly between the two models. The table below synthesizes the expected quantitative performance based on its physicochemical profile[1][2][9].
| Metric / Parameter | PAMPA Model | Caco-2 Model | Mechanistic Explanation |
| Permeability Coefficient | Pe : ~1.5 - 3.0 × 10⁻⁶ cm/s (Low/Moderate) | Papp(A−B) : ~8.0 - 12.0 × 10⁻⁶ cm/s (Moderate/High) | PAMPA underestimates absorption because it blocks the paracellular route. Caco-2 captures the compound slipping through tight junctions due to its low MW (165.19 Da). |
| Efflux Ratio (ER) | N/A (Cannot measure active transport) | ~1.0 - 1.5 (Non-substrate) | Small, hydrophilic molecules are rarely substrates for P-glycoprotein (P-gp) or BCRP. An ER < 2 indicates passive diffusion dominates over active efflux. |
| Throughput & Cost | High throughput (96/384-well), Low cost, 1-day turnaround. | Low/Medium throughput, High cost, 21-day cell culture requirement. | PAMPA uses off-the-shelf artificial lipids; Caco-2 requires extensive mammalian cell culture maintenance and QC (TEER). |
| Best Used For... | Early hit-to-lead screening; ranking purely lipophilic passive diffusion. | Lead optimization; predicting true human intestinal absorption (Fraction Absorbed, Fa). | Use PAMPA to weed out highly impermeable structures. Use Caco-2 to confirm clinical viability. |
Conclusion & Strategic Recommendations
For the evaluation of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol and its structural analogs, relying solely on PAMPA is a strategic risk. Because the compound's low molecular weight allows it to exploit paracellular transport—a pathway absent in PAMPA—its true oral bioavailability will likely be higher than PAMPA suggests.
Application Scientist Recommendation: Employ PAMPA strictly as a Tier 1 screen to rule out compounds with zero passive permeability. However, any structural modifications made to the 1,4-benzoxazepine scaffold (such as adding bulky lipophilic groups to the phenol ring) must be validated in the Caco-2 model . Caco-2 will accurately confirm if the added bulk restricts paracellular transport or inadvertently turns the molecule into a P-glycoprotein efflux substrate.
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Profiling in pH 5 buffer. PubChem BioAssay, AID 1645871.[Link]
-
Araújo, C., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(7), 938.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers [mdpi.com]
- 6. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. AID 1645871 - NCATS Parallel Artificial Membrane Permeability Assay (PAMPA) Profiling in pH 5 buffer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
